![molecular formula C9H12O3 B14624185 4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one CAS No. 57012-17-6](/img/structure/B14624185.png)
4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one is an organic compound with the molecular formula C10H12O2 This compound is characterized by a methoxy group and a prop-1-enyl group attached to a dihydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one involves its interaction with molecular targets and pathways within biological systems. The methoxy group and the dihydropyran ring play crucial roles in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one include:
- 4-methoxy-2-methylphenylboronic acid
- 4-methoxy-2-methylaniline
- 2-ethoxy-4-methoxy-pentan-3-one .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the methoxy group and the prop-1-enyl group attached to the dihydropyran ring
Eigenschaften
CAS-Nummer |
57012-17-6 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C9H12O3/c1-3-4-7-5-8(11-2)6-9(10)12-7/h3-4,6-7H,5H2,1-2H3/b4-3+ |
InChI-Schlüssel |
HHJXJJVPAMSBSH-ONEGZZNKSA-N |
Isomerische SMILES |
C/C=C/C1CC(=CC(=O)O1)OC |
Kanonische SMILES |
CC=CC1CC(=CC(=O)O1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


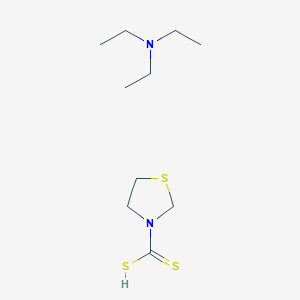
![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
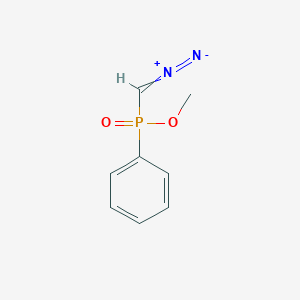
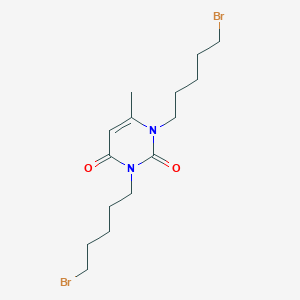
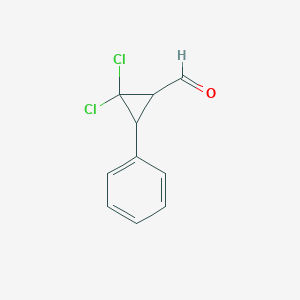
![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)

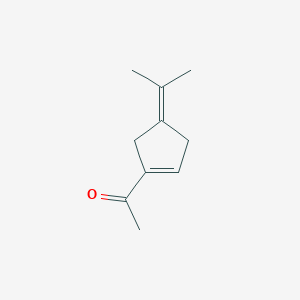
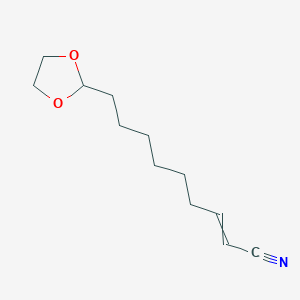

![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)
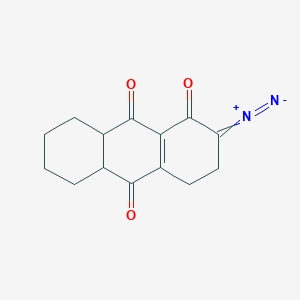
![5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14624155.png)

